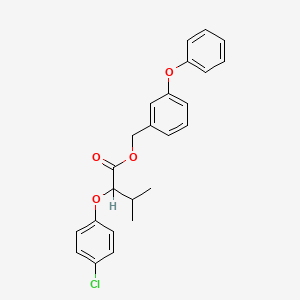
2-(2,4,6-Trimethylnonan-4-yloxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,6-Trimethylnonan-4-yloxy)ethanol is an organic compound with a complex structure
Vorbereitungsmethoden
The synthesis of 2-(2,4,6-Trimethylnonan-4-yloxy)ethanol typically involves the reaction of 2,4,6-trimethylnonan-4-ol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
2-(2,4,6-Trimethylnonan-4-yloxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Esterification: It can react with carboxylic acids or their derivatives to form esters in the presence of acid catalysts.
Wissenschaftliche Forschungsanwendungen
2-(2,4,6-Trimethylnonan-4-yloxy)ethanol has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is utilized in the study of biological membranes and as a surfactant in biochemical assays.
Industry: It is used in the production of detergents, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,4,6-Trimethylnonan-4-yloxy)ethanol involves its interaction with biological membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to changes in membrane permeability and fluidity. It may also interact with specific proteins, altering their function and activity. These interactions can affect various cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
2-(2,4,6-Trimethylnonan-4-yloxy)ethanol can be compared with other similar compounds such as:
2-(2,4,4-Trimethylpentan-2-yloxy)ethanol: This compound has a similar structure but with different alkyl chain lengths, leading to variations in its chemical properties and applications.
2-(2,4,6-Trimethylheptan-4-yloxy)ethanol: Another similar compound with a shorter alkyl chain, which may result in different reactivity and uses.
2-(2,4,6-Trimethylundecan-4-yloxy)ethanol:
Eigenschaften
CAS-Nummer |
61702-78-1 |
|---|---|
Molekularformel |
C14H30O2 |
Molekulargewicht |
230.39 g/mol |
IUPAC-Name |
2-(2,4,6-trimethylnonan-4-yloxy)ethanol |
InChI |
InChI=1S/C14H30O2/c1-6-7-13(4)11-14(5,10-12(2)3)16-9-8-15/h12-13,15H,6-11H2,1-5H3 |
InChI-Schlüssel |
FHHQTJMVJGODCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CC(C)(CC(C)C)OCCO |
Verwandte CAS-Nummern |
61702-78-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


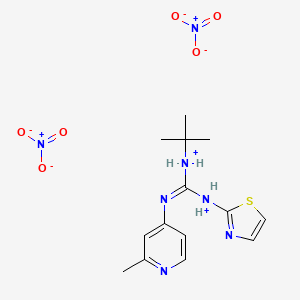
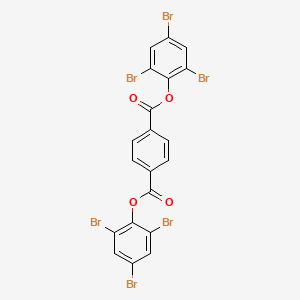



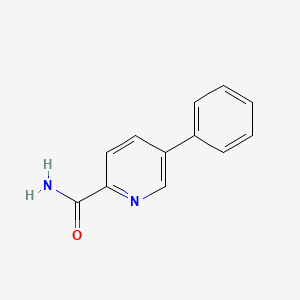
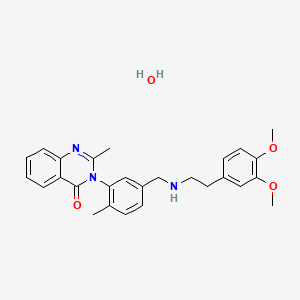
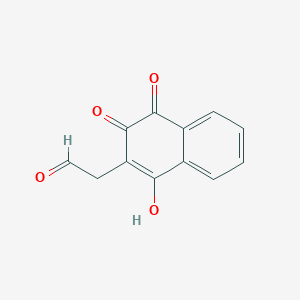


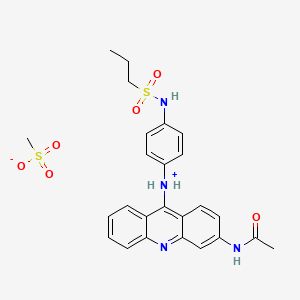
![2-[Bis(3-methoxyphenyl)methyl]benzoic acid](/img/structure/B13754811.png)
